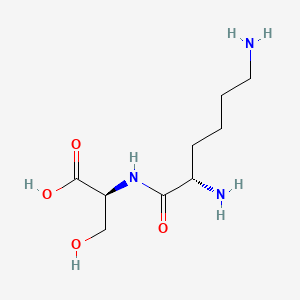

Lysyl-serine

Übersicht

Beschreibung

TCMP-80 ist eine Verbindung, die aus Polysacchariden der traditionellen chinesischen Medizin gewonnen wird. Diese Polysaccharide sind bekannt für ihre Biokompatibilität, Hydrophilie, Bioabbaubarkeit und geringe Zytotoxizität .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von TCMP-80 beinhaltet die Extraktion von Polysacchariden aus traditionellen chinesischen Heilkräutern. Die Polysaccharide werden dann chemisch modifiziert, um ihre Eigenschaften zu verbessern. Der Extraktionsprozess umfasst typischerweise Schritte wie Heißwasserextraktion, Ethanolfällung und Reinigung unter Verwendung von Techniken wie Dialyse und Chromatographie .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von TCMP-80 ähnlichen Extraktions- und Reinigungsprozessen, jedoch in größerem Maßstab. Die Verwendung fortschrittlicher Technologien wie Ultra-Hochleistungs-Flüssigkeitschromatographie und Massenspektrometrie stellt die Qualität und Konsistenz des Endprodukts sicher .

Chemische Reaktionsanalyse

Arten von Reaktionen: TCMP-80 durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Polysaccharidstruktur zu modifizieren und so ihre Bioaktivität und Stabilität zu verbessern .

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsmittel wie Essigsäureanhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. spezifische pH-Werte und Temperaturen, um die gewünschten Modifikationen zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Polysaccharide mit verbesserter Bioaktivität und Stabilität. Diese modifizierten Polysaccharide können in verschiedenen Anwendungen eingesetzt werden, darunter Arzneimittelträgersysteme und biomedizinische Forschung .

Wissenschaftliche Forschungsanwendungen

TCMP-80 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Träger für Arzneimittelträgersysteme verwendet, da es biokompatibel ist und die Löslichkeit von niedermolekularen Verbindungen verbessern kann . In der Biologie hat sich gezeigt, dass TCMP-80 immunologische Steigerungseigenschaften besitzt, was es in der Immuntherapieforschung nützlich macht . In der Medizin wurden seine Antitumoreigenschaften für potenzielle Krebsbehandlungen untersucht . Darüber hinaus wird TCMP-80 in der pharmazeutischen Industrie zur Entwicklung neuer Arzneimittelformulierungen eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von TCMP-80 beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen im Körper. Die Polysaccharidstruktur ermöglicht es, an spezifische Rezeptoren auf Zelloberflächen zu binden und so eine Kaskade biochemischer Reaktionen auszulösen. Diese Reaktionen können zur Aktivierung von Immunzellen, Hemmung des Wachstums von Tumorzellen und Modulation der Darmmikroflora führen . Die genauen beteiligten Signalwege können je nach spezifischer Anwendung und der Art des verwendeten Polysaccharidderivats variieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of TCMP-80 involves the extraction of polysaccharides from traditional Chinese medicinal herbs. The polysaccharides are then chemically modified to enhance their properties. The extraction process typically includes steps such as hot water extraction, ethanol precipitation, and purification using techniques like dialysis and chromatography .

Industrial Production Methods: In industrial settings, the production of TCMP-80 follows similar extraction and purification processes but on a larger scale. The use of advanced technologies like ultra-high-performance liquid chromatography and mass spectrometry ensures the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: TCMP-80 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the polysaccharide structure to enhance its bioactivity and stability .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like acetic anhydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired modifications .

Major Products Formed: The major products formed from these reactions are modified polysaccharides with enhanced bioactivity and stability. These modified polysaccharides can be used in various applications, including drug delivery systems and biomedical research .

Wissenschaftliche Forschungsanwendungen

1.1. Protein Synthesis and Enzyme Activity

Lysyl-serine plays a crucial role in protein synthesis as a component of various proteins. It is involved in the modulation of enzyme activity, particularly in the context of tRNA synthetases. For instance, lysyl-tRNA synthetase has been shown to exhibit non-canonical activities beyond its traditional role in translation, influencing cellular signaling pathways that can affect cancer progression .

1.2. Biosensors in Metabolic Engineering

Recent studies have utilized this compound in the development of biosensors for metabolic engineering. For example, a biosensor responsive to L-serine was constructed to monitor intracellular levels of L-serine in Corynebacterium glutamicum. This system allows for dynamic control over metabolic pathways, enhancing the production of desired metabolites such as L-tryptophan .

2.1. Neurological Disorders

This compound has shown potential therapeutic effects in treating neurological disorders. A clinical trial indicated that L-serine supplementation improved neurological symptoms in patients with GRIN gene mutations, which are associated with various neurodevelopmental disorders. The treatment led to reductions in hyperactivity and epileptic seizures, suggesting a promising avenue for further research into neuronal metabolism modulation .

2.2. Cancer Research

In cancer research, this compound's role as a signaling molecule has been investigated extensively. Phosphorylated lysyl-tRNA synthetase (P-s207 LysRS) has been identified as a prognostic marker in non-small-cell lung cancer (NSCLC). The presence of P-s207 LysRS correlates with improved disease-free survival rates in patients with EGFR mutations . This finding highlights the potential of this compound derivatives as biomarkers for cancer prognosis.

3.1. Plant Development and Stress Response

In agricultural science, this compound is linked to plant metabolism and stress responses. Research indicates that L-serine is involved in purine and pyrimidine biosynthesis, essential for plant growth and development. Additionally, lysyl-rich proteins have been associated with abiotic stress tolerance in plants . Understanding these mechanisms can lead to the development of crops with enhanced resilience to environmental stresses.

Summary of Findings

The following table summarizes key applications of this compound across different fields:

5.1. Clinical Trials on GRIN Gene Mutations

A notable case study involved a clinical trial assessing the effects of L-serine on children with GRIN gene mutations. The trial demonstrated significant improvements in attention and reductions in seizure frequency, indicating that this compound may provide therapeutic benefits for specific genetic conditions .

5.2. Cancer Prognosis Studies

Another case study focused on the role of phosphorylated lysyl-tRNA synthetase as a prognostic factor in lung cancer patients with EGFR mutations. The findings revealed that higher levels of this phosphorylated form were associated with improved survival outcomes, suggesting its utility as a biomarker for treatment response .

Wirkmechanismus

The mechanism of action of TCMP-80 involves its interaction with molecular targets and pathways in the body. The polysaccharide structure allows it to bind to specific receptors on cell surfaces, triggering a cascade of biochemical reactions. These reactions can lead to the activation of immune cells, inhibition of tumor cell growth, and modulation of the intestinal microenvironment . The exact pathways involved may vary depending on the specific application and the type of polysaccharide derivative used .

Vergleich Mit ähnlichen Verbindungen

TCMP-80 ist im Vergleich zu anderen Polysacchariden aus der traditionellen chinesischen Medizin einzigartig aufgrund seiner spezifischen chemischen Modifikationen und verbesserten Bioaktivität. Ähnliche Verbindungen umfassen andere Polysaccharide, die aus traditionellen chinesischen Heilkräutern gewonnen werden, wie z. B. Laminaria-Polysaccharid und Re-Du-Ning-Injektion . TCMP-80 zeichnet sich durch seine höhere Stabilität und breitere Anwendungspalette in Arzneimittelträgersystemen und biomedizinischer Forschung aus .

Biologische Aktivität

Lysyl-serine, a dipeptide composed of lysine and serine, has garnered attention in biochemical research due to its potential biological activities and implications in various physiological processes. This article delves into the biological activity of this compound, highlighting its metabolic roles, interactions with other biomolecules, and potential therapeutic applications.

1. Metabolic Pathways and Functions

This compound plays a significant role in amino acid metabolism and cellular signaling. It is involved in the synthesis of phosphatidylserine and ceramide, which are crucial components of cell membranes and play roles in cell signaling pathways related to apoptosis and proliferation . The synthesis of these lipids begins with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis .

Table 1: Key Enzymatic Pathways Involving this compound

| Pathway | Enzyme | Function |

|---|---|---|

| Sphingolipid Synthesis | Serine Palmitoyltransferase (SPT) | Catalyzes the formation of ceramide from serine and palmitoyl-CoA |

| Protein Synthesis | Lysyl-tRNA synthetase | Activates lysine for incorporation into proteins |

| Neurotransmitter Regulation | D-Serine Dehydratase | Converts D-serine, influencing neurotransmission |

2. Biological Implications

Recent studies indicate that this compound may have implications in cancer biology. Enhanced availability of L-serine has been linked to metabolic reprogramming in cancer cells, particularly through its role as an allosteric effector on pyruvate kinase M2, which supports aerobic glycolysis—a hallmark of cancer metabolism . Furthermore, phosphorylated forms of lysyl-tRNA synthetase (LysRS) have been associated with improved disease-free survival in lung cancer patients, suggesting a prognostic significance .

Case Study: Lung Cancer Prognosis

In a study involving 242 tissue samples from non-small-cell lung cancer patients, nuclear localization of phosphorylated LysRS was correlated with better disease outcomes. Patients with EGFR mutations showed a higher prevalence of this nuclear form, indicating its potential role as a biomarker for cancer prognosis .

3. Interactions with Other Biomolecules

This compound's interaction with various proteins and metabolites highlights its versatility in biological systems. For instance, it has been shown to influence the activity of several tRNA synthetases beyond their canonical roles in translation. This non-canonical activity suggests that this compound may participate in broader cellular signaling pathways that extend beyond protein synthesis .

4. Therapeutic Potential

The therapeutic implications of this compound are being explored in various contexts, particularly in neurological disorders where L-serine supplementation has shown promise. Research indicates that L-serine may play a protective role against neurodegenerative diseases by modulating synaptic functions and supporting neuronal health . Additionally, its involvement in stress responses suggests potential applications in plant biology for enhancing stress tolerance through genetic manipulation .

Table 2: Potential Therapeutic Applications of this compound

| Condition | Potential Role |

|---|---|

| Neurodegenerative Diseases | Neuroprotective effects via modulation of synaptic activity |

| Cancer | Biomarker for prognosis; metabolic reprogramming |

| Plant Stress Responses | Enhancing tolerance through genetic modification |

Eigenschaften

CAS-Nummer |

6665-19-6 |

|---|---|

Molekularformel |

C9H19N3O4 |

Molekulargewicht |

233.27 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C9H19N3O4/c10-4-2-1-3-6(11)8(14)12-7(5-13)9(15)16/h6-7,13H,1-5,10-11H2,(H,12,14)(H,15,16)/t6-,7-/m0/s1 |

InChI-Schlüssel |

YSZNURNVYFUEHC-BQBZGAKWSA-N |

SMILES |

C(CCN)CC(C(=O)NC(CO)C(=O)O)N |

Isomerische SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N |

Kanonische SMILES |

C(CCN)CC(C(=O)NC(CO)C(=O)O)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

6665-19-6 |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

lysyl-serine lysyl-serine dihydrochloride lysyl-serine, (D-Lys-L-Ser)-isomer lysyl-serine, bis(trifluoroacetate) salt lysyl-serine, mono-acetate salt T cell modulatory peptide TCMP-80 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.